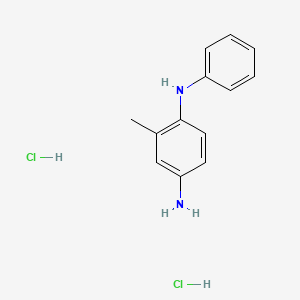![molecular formula C19H17ClN2OS B2511963 N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 436841-38-2](/img/structure/B2511963.png)
N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide is a novel chemical entity that belongs to a class of compounds with potential therapeutic applications. While the exact compound is not directly mentioned in the provided papers, similar compounds with structural similarities have been synthesized and evaluated for their therapeutic efficacy in various diseases. For instance, a related anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice . Another derivative has been synthesized to evaluate anticonvulsant activity, although it did not show significant activity in the model used . Additionally, 2-(quinolin-4-yloxy)acetamides have been reported as potent antitubercular agents, active against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains .
Synthesis Analysis
The synthesis of related compounds involves standard organic synthesis methods, including alkylation reactions in the presence of dimethylformamide and potassium carbonate at elevated temperatures . The structures of these synthesized compounds are typically confirmed using techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS methods . These methods ensure the purity and identity of the compounds, which is crucial for subsequent biological evaluations.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a quinoline moiety, which is a common feature in many pharmacologically active compounds. The quinoline ring system is known for its ability to interact with various biological targets, which can be attributed to its planar structure and the presence of nitrogen, which can act as a hydrogen bond acceptor . The additional substituents, such as the chlorophenyl group, may further modulate the compound's biological activity and pharmacokinetic properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the acetamide group is a key pharmacophore in anticonvulsant activity, as demonstrated by the synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives . The presence of halogens like chlorine can also affect the compound's reactivity, potentially making it more amenable to further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of aromatic systems and heteroatoms can influence properties such as solubility, lipophilicity, and stability. These properties are critical for the compound's bioavailability and distribution within the body. The compounds' activity against biological targets, such as their antiviral, anticonvulsant, and antitubercular effects, is likely a result of their ability to interact with specific receptors or enzymes, as indicated by molecular docking studies .
科学的研究の応用
Anion Coordination and Structural Properties
N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives demonstrate unique spatial orientations influencing anion coordination, contributing to the development of tweezer-like geometries and S-shaped conformations in their crystalline structures. These characteristics facilitate the formation of channel-like and concave-shaped structures through self-assembly, utilizing weak C–H⋯π and C–H⋯O interactions, which are essential for understanding molecular recognition and assembly processes in chemical systems (Kalita & Baruah, 2010).
Fluorescent Properties and Chemosensing
Quinoline derivatives containing the N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide structure exhibit significant fluorescent properties, which are enhanced or quenched in the presence of certain substances. This makes them valuable for the development of chemosensors for detecting ions or molecules. Their ability to form co-crystals and salts with different acids, leading to varied fluorescent responses, highlights their potential in fluorescence-based detection technologies (Karmakar et al., 2009).
Antimicrobial and Antiprotozoal Activities
N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide derivatives have demonstrated promising antimicrobial and antiprotozoal activities. A series of these derivatives has shown efficacy against bacterial, fungal, and Trypanosoma cruzi infections, indicating their potential as novel therapeutic agents in combating infectious diseases (Patel et al., 2017).
Inhibition of Corrosion
The compound and its related quinoxaline derivatives have been studied for their corrosion inhibition properties, particularly for copper in nitric acid media. Quantum chemical calculations reveal a correlation between molecular structure and inhibition efficiency, suggesting applications in protecting metals from corrosion in industrial settings (Zarrouk et al., 2014).
Antiviral and Antiapoptotic Effects
Research into similar quinoline derivatives has shown significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus, demonstrating the potential of N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide derivatives in developing treatments for viral diseases (Ghosh et al., 2008).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-16-8-6-14(7-9-16)10-12-21-18(23)13-24-17-5-1-3-15-4-2-11-22-19(15)17/h1-9,11H,10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUESEGNFJDXCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NCCC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)
![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)
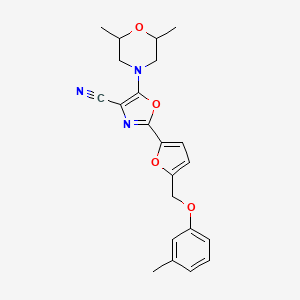
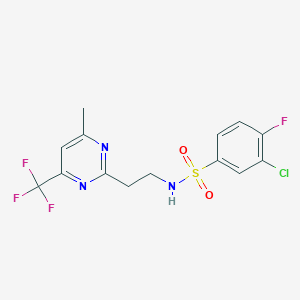
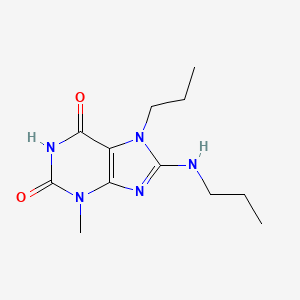
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)


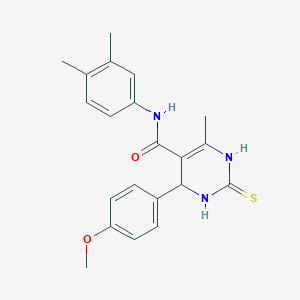
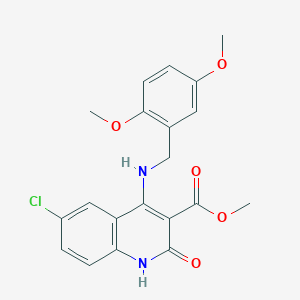
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
